N-[2-[2-(difluoromethoxy)phenyl]ethyl]-1-(1,2-oxazol-5-yl)methanesulfonamide
Description
Reaction: Sulfonylation of the coupled product.
Conditions: Use of methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include:
Flow Chemistry: Continuous flow reactors to improve reaction efficiency and scalability.
Catalysis: Use of catalysts to lower reaction temperatures and increase selectivity.
Purification: Advanced purification techniques such as crystallization and chromatography.
Properties
IUPAC Name |
N-[2-[2-(difluoromethoxy)phenyl]ethyl]-1-(1,2-oxazol-5-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N2O4S/c14-13(15)20-12-4-2-1-3-10(12)5-8-17-22(18,19)9-11-6-7-16-21-11/h1-4,6-7,13,17H,5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIHUPTUBOPZLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCNS(=O)(=O)CC2=CC=NO2)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(difluoromethoxy)phenyl]ethyl]-1-(1,2-oxazol-5-yl)methanesulfonamide typically involves multiple steps:
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Formation of the Difluoromethoxyphenyl Intermediate
Starting Material: 2-(difluoromethoxy)benzene.
Reaction: Halogenation followed by substitution reactions to introduce the ethyl linker.
Conditions: Use of halogenating agents like N-bromosuccinimide (NBS) and subsequent nucleophilic substitution.
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Synthesis of the Oxazole Ring
Starting Material: 2-aminoacetophenone.
Reaction: Cyclization with formic acid and acetic anhydride to form the oxazole ring.
Conditions: Heating under reflux conditions.
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Coupling of Intermediates
Reaction: Coupling of the difluoromethoxyphenyl intermediate with the oxazole intermediate.
Conditions: Use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Products: Oxidized derivatives of the phenyl or oxazole rings.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Products: Reduced forms of the oxazole ring or the sulfonamide group.
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Substitution
Reagents: Nucleophiles or electrophiles depending on the substitution site.
Products: Substituted derivatives on the phenyl ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: Halogenating agents like NBS, followed by nucleophiles like amines or thiols.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique functional groups.
Biology
Biological Probes: Utilized in the development of probes for biological imaging and diagnostics.
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its sulfonamide group.
Medicine
Drug Development: Investigated for its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Antimicrobial Activity: Potential antimicrobial properties due to its structural similarity to known antimicrobial agents.
Industry
Material Science: Used in the development of new materials with specific properties, such as polymers or coatings.
Agriculture: Potential use in agrochemicals for pest control or plant growth regulation.
Mechanism of Action
The mechanism of action of N-[2-[2-(difluoromethoxy)phenyl]ethyl]-1-(1,2-oxazol-5-yl)methanesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that are sensitive to the sulfonamide group.
Pathways Involved: Inhibition of enzyme activity or modulation of receptor function, leading to altered cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-[2-(2-methoxyphenyl)ethyl]-1-(1,2-oxazol-5-yl)methanesulfonamide: Similar structure but with a methoxy group instead of a difluoromethoxy group.
N-[2-(2-fluorophenyl)ethyl]-1-(1,2-oxazol-5-yl)methanesulfonamide: Similar structure but with a fluorophenyl group instead of a difluoromethoxy group.
Uniqueness
Difluoromethoxy Group: The presence of the difluoromethoxy group imparts unique electronic and steric properties, potentially enhancing its biological activity and stability.
Oxazole Ring: The oxazole ring contributes to the compound’s rigidity and potential for specific interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
